3-(2-Aminobenzyl)piperidine
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Overview
Description
3-(2-Aminobenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an aminobenzyl group attached to the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobenzyl)piperidine typically involves the reaction of 2-aminobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often involves catalytic hydrogenation of pyridine derivatives. This process is typically carried out using a catalyst such as molybdenum disulfide under high pressure and temperature conditions . The hydrogenation process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as nitro compounds.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Aminobenzyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Aminobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways . Additionally, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyridine: A six-membered heterocycle with one nitrogen atom, similar to piperidine but with an aromatic ring.
Dihydropyridine: A partially saturated derivative of pyridine with two hydrogen atoms added to the ring.
Piperazine: A six-membered heterocycle with two nitrogen atoms at opposite positions.
Uniqueness of 3-(2-Aminobenzyl)piperidine: this compound is unique due to the presence of the aminobenzyl group, which imparts specific chemical and biological properties. This structural feature allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9,13H2 |
InChI Key |
UPUZBLAKOBYLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2N |
Origin of Product |
United States |
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